molecular formula C9H4Cl2N2O2 B1420191 2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1204297-25-5

2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1420191
CAS No.: 1204297-25-5
M. Wt: 243.04 g/mol
InChI Key: BPYQQCWIDZYFDF-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 1199-03-7) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine scaffold with chlorine substituents at positions 2 and 7, a ketone at position 4, and a formyl group at position 3. Its molecular formula is C₉H₅Cl₂N₂O₂, with a molecular weight of 248.06 g/mol (calculated from and ). The dichloro substituents enhance its electrophilicity, making it a versatile intermediate in synthesizing fused heterocycles for pharmaceutical applications, particularly in antitumor and kinase inhibitor development .

Properties

IUPAC Name

2,7-dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-12-8(11)6(4-14)9(15)13(7)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYQQCWIDZYFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Process:

  • Starting materials: Aminomethylenemalonates (e.g., 13a-k)
  • Reaction conditions: Heating in diphenyl ether or similar high-boiling solvents at elevated temperatures (~260°C)
  • Outcome: Formation of halogenated pyrido[1,2-a]pyrimidin-4-ones (e.g., 17a-k), which can be further oxidized or chlorinated to yield the target aldehyde derivative.

Reaction Scheme:

Aminomethylenemalonate + Aromatic amine → Cyclization under heat → Pyrimidinone derivative → Chlorination/Oxidation → 2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Notes:

  • The yields of this process are typically high (50–86%), with purification via recrystallization.
  • The process is adaptable for various halogen substitutions, facilitating selective chlorination at the 2 and 7 positions.

Halogenation and Oxidation of Pyrido[1,2-a]pyrimidine Intermediates

Once the core pyrimidine ring is synthesized, selective halogenation at the 2 and 7 positions is achieved using halogenating agents such as N-halosuccinimides (NCS, NBS, NAI).

Methodology:

  • Reagents: N-halosuccinimides (e.g., NCS for chlorination)
  • Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM)
  • Conditions: Reflux or room temperature, depending on the halogen
  • Outcome: Formation of 2,7-dihalogenated pyrimidines with yields ranging from 76% to 86%.

Reaction Example:

Pyrido[1,2-a]pyrimidin-4-one + NCS → 2,7-Dichloropyrido[1,2-a]pyrimidin-4-one

Subsequent oxidation steps, often using mild oxidants, introduce the aldehyde group at position 3, completing the synthesis of the target compound.

Oxidation to Form the Carbaldehyde Group

The aldehyde functionality at position 3 can be introduced via oxidation of suitable precursors, such as methyl or hydroxymethyl derivatives.

Approach:

  • Reagents: Oxidizing agents like selenium dioxide (SeO₂), manganese dioxide (MnO₂), or PCC
  • Conditions: Mild heating or reflux
  • Outcome: Conversion of methyl or hydroxymethyl groups to aldehyde groups with high selectivity.

Alternative Synthetic Routes

Research indicates other methods, including:

Summary Data Table

Step Reagents/Conditions Key Intermediates Yield (%) Notes
1 Malonate derivatives + aromatic amines, heat (~260°C) Pyrimidinone derivatives 50–86 High-yield cyclization; adaptable for halogen substitutions
2 N-halosuccinimides (NCS, NBS) in CCl₄/DCM 2,7-Dihalogenated pyrimidines 76–86 Selective halogenation at positions 2 and 7
3 Oxidants (SeO₂, MnO₂) Carbaldehyde group at position 3 Variable Mild oxidation for aldehyde introduction

Research Findings and Notes

  • The synthesis of This compound is well-documented in patent literature and academic research, emphasizing high-temperature cyclization, halogenation, and oxidation steps.

  • The process is versatile, allowing for substitution at various positions to tailor the compound's properties for pharmaceutical applications.

  • The choice of solvents and reagents significantly influences yield and purity, with diphenyl ether and N,N-dimethylformamide (DMF) frequently used.

  • Recent advances include microwave-assisted reactions to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various aldehydes . Reaction conditions often involve heating under reflux, using solvents like DMF and DMSO, and employing catalysts such as palladium .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with hydrazine hydrate can yield phthalhydrazide derivatives .

Scientific Research Applications

2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and bind to specific receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Reactivity/Applications Reference
2,7-Dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Cl (2,7), CHO (3), O (4) C₉H₅Cl₂N₂O₂ Cyclization reactions; antitumor agents
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Cl (2), CHO (3), O (4) C₉H₅ClN₂O₂ Precursor for pyrrolopyrimidines
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde OH (2), CHO (3), O (4) C₉H₆N₂O₃ Forms enaminones, Schiff bases
2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Cl (2), CH₃ (7), CHO (3) C₁₀H₇ClN₂O₂ Reduced toxicity compared to dichloro
2-[4-(3-Chlorophenyl)-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Piperazinyl (2), Cl (phenyl) C₁₉H₁₇ClN₄O₂ Potential kinase inhibitors

Key Observations:

  • Chlorine vs. Hydroxyl Substituents: The dichloro derivative exhibits higher electrophilicity compared to the hydroxyl analogue (). For example, 2-chloro derivatives undergo nucleophilic substitution with amino acid esters to form pyrrolopyrimidines , while the hydroxyl analogue participates in condensation reactions to yield enaminones and hydrazones .
  • Methyl vs. Chlorine at Position 7 : The 7-methyl analogue () shows reduced toxicity (H301, H311, H331 for dichloro vs. milder hazards for methyl) but lower reactivity due to steric hindrance and weaker electron-withdrawing effects.
  • Piperazinyl Substitution : Introducing a piperazinyl group at position 2 () enhances biological targeting, likely due to improved binding to kinase domains.

Biological Activity

2,7-Dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound exhibits a range of biological activities, making it a candidate for drug development and various therapeutic interventions.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : 2,7-dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Molecular Formula : C9H5Cl2N2O2
  • CAS Number : 1204297-25-5

The presence of both chlorine and aldehyde functional groups in its structure contributes to its distinct biological activity. The compound's molecular weight is approximately 222.05 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, leading to its potential use in treating various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against various bacterial strains. For instance, it has been evaluated against E. coli and Staphylococcus aureus, showing promising results with low minimum inhibitory concentrations (MIC) .
  • Anticancer Potential :
    • Studies have highlighted the anticancer effects of pyrido[1,2-a]pyrimidine derivatives. Specifically, this compound has been linked to the inhibition of cancer cell proliferation in vitro . The mechanism involves apoptosis induction and cell cycle arrest in cancer cells.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor of key enzymes such as acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis and has implications for metabolic disorders .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities and therapeutic potential of this compound:

StudyFindings
Demonstrated potent antibacterial activity against E. coli with an IC50 < 5 nM.
Showed significant anticancer activity in vitro against various cancer cell lines.
Investigated the mechanism of action involving enzyme inhibition leading to metabolic disruptions in pathogens.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound differentiates it from other pyridopyrimidine derivatives:

CompoundBiological ActivityUnique Features
Pyrido[2,3-d]pyrimidinesAnticancer, antimicrobialDifferent substitution patterns
Pyrido[3,4-d]pyrimidinesEnzyme inhibitorsVarying biological targets

Q & A

Q. What in silico tools predict ADMET properties for preclinical development?

  • Methodological Answer : SwissADME estimates bioavailability (TPSA >60 Å2^2 reduces absorption) and cytochrome P450 inhibition. ProTox-II predicts LD50_{50} values and hepatotoxicity. For Mtb applications, molecular docking (AutoDock Vina) screens against DUTPase (PDB: 4Q9R) to prioritize derivatives with low binding energies (< -8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
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2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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